BB-22 5-hydroxyisoquinoline isomer is a synthetic compound that belongs to the class of new psychoactive substances. It is structurally related to other synthetic cannabinoids, notably JWH-018 and PB-22, which are known for their effects on the endocannabinoid system. The compound features a unique isoquinoline structure, which differentiates it from its analogs, potentially influencing its pharmacological properties. BB-22 5-hydroxyisoquinoline is primarily utilized in research settings, particularly in toxicology and forensic studies, to understand its effects and interactions within biological systems.
BB-22 5-hydroxyisoquinoline isomer is classified as a synthetic cannabinoid. It is derived from modifications of the original BB-22 compound, which itself is an analog of JWH-018. The specific classification of BB-22 5-hydroxyisoquinoline can be attributed to its structural characteristics, which include the presence of a hydroxy group at the five position of the isoquinoline moiety. This compound is typically available for research purposes and is not intended for human consumption.
The synthesis of BB-22 5-hydroxyisoquinoline involves multi-step organic synthesis techniques. While detailed synthetic pathways are not extensively documented in public literature, it can be inferred that similar methodologies used for other synthetic cannabinoids may apply.
Technical Details:
Further research into specific synthetic pathways would enhance understanding and accessibility for laboratory synthesis.
The molecular formula of BB-22 5-hydroxyisoquinoline is with a molecular weight of approximately 270.34 g/mol. The structure features an isoquinoline ring system with a hydroxy group positioned at the five location.
BB-22 5-hydroxyisoquinoline may undergo various chemical reactions typical for isoquinoline derivatives, including:
Technical Details:
The stability of BB-22 5-hydroxyisoquinoline under various conditions should be evaluated through techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
The mechanism of action for BB-22 5-hydroxyisoquinoline primarily involves its interaction with cannabinoid receptors in the brain, particularly CB1 and CB2 receptors.
While specific binding affinities for BB-22 5-hydroxyisoquinoline are not well-documented, studies on similar compounds indicate that such interactions could influence both therapeutic applications and potential risks associated with recreational use.
BB-22 5-hydroxyisoquinoline is typically encountered as a crystalline solid. Its melting point and solubility characteristics are crucial for understanding its behavior in biological systems.
Relevant data regarding these properties can be critical for researchers working with this compound in laboratory settings.
BB-22 5-hydroxyisoquinoline has several scientific uses:
The compound is systematically named according to IUPAC conventions as isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate. This nomenclature precisely defines the molecular architecture: an isoquinoline moiety attached via its 5-position to the ester oxygen, with the indole nitrogen substituted by a cyclohexylmethyl group. The term "5-hydroxyisoquinoline isomer" specifically denotes the positional isomerism at the hydroxy-substituted heterocyclic system, distinguishing it from other regioisomers (e.g., 4-, 6-, 7-, or 8-hydroxyisoquinoline variants) [1] [6]. The "BB-22" designation references its structural relationship to the synthetic cannabinoid BB-22, with the suffix "5-hydroxyisoquinoline isomer" indicating the specific heterocyclic attachment point.
BB-22 5-hydroxyisoquinoline isomer possesses the molecular formula C₂₅H₂₄N₂O₂, corresponding to a monoisotopic molecular weight of 384.5 g/mol [1] [2]. This formula reflects a complex polycyclic structure incorporating 25 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The molecular weight is consistent across analytical characterizations, including mass spectrometric data, which typically shows a protonated molecular ion ([M+H]⁺) at m/z 385.2 under electrospray ionization conditions [4]. The high carbon/hydrogen ratio and heteroatom content contribute to its lipophilicity, a characteristic feature of synthetic cannabinoids designed to cross the blood-brain barrier.
The Chemical Abstracts Service (CAS) registry number 2365471-55-0 uniquely identifies BB-22 5-hydroxyisoquinoline isomer [1]. This CAS number is isomer-specific, differentiating it from closely related structures such as:
BB-22 5-hydroxyisoquinoline isomer belongs to a structural class defined by ester-linked indole-3-carboxylates attached to nitrogen-containing heterocycles. Key analogues include:
Table 1: Structural Comparison to Core Analogues
Compound | Core Structure | Key Structural Difference |
---|---|---|
PB-22 | Quinolin-8-yl ester | Standard quinoline attachment at 8-position |
5F-PB-22 | Quinolin-8-yl ester with 5-fluoropentyl | Fluorinated alkyl chain on indole nitrogen |
BB-22 | 8-Hydroxyquinoline attachment | Cyclohexylmethyl on indole nitrogen |
BB-22 5-isoq isomer | Isoquinolin-5-yl ester | Isoquinoline heterocycle attached at 5-position |
Both PB-22 and its 5-fluoro derivative (5F-PB-22) feature a quinolin-8-yl ester group, whereas BB-22 5-hydroxyisoquinoline isomer replaces the quinoline system with an isoquinoline attached at the 5-position [1] [4]. The isoquinoline substitution alters the spatial orientation of the heterocycle relative to the indole core, potentially influencing receptor binding interactions. Additionally, BB-22 derivatives are characterized by a cyclohexylmethyl group on the indole nitrogen, contrasting with the pentyl or fluoropentyl chains of PB-22 analogues [1].
BB-22 5-hydroxyisoquinoline isomer is a structural analog of JWH-018, one of the earliest prototypical synthetic cannabinoids. While JWH-018 incorporates a naphthoyl group linked to the indole core via a ketone, BB-22 replaces this with an ester-linked isoquinoline [1]. This modification represents a strategic alteration to circumvent drug control legislation while retaining affinity for cannabinoid receptors. The 5-hydroxyisoquinoline moiety serves as a bioisosteric replacement for the naphthalene system in JWH-018, maintaining similar aromatic surface area and electronic properties critical for receptor interaction [1] [4].
Positional isomerism in BB-22 derivatives arises from variations in the attachment point of the hydroxyisoquinoline group to the indole-3-carboxylate ester. The 5-hydroxyisoquinoline isomer specifically features linkage through the 5-position of the isoquinoline ring, distinct from isomers attached at positions 4, 6, 7, or 8 [4] [6]. This subtle structural difference significantly impacts analytical and physicochemical properties:
Table 2: Spectroscopic Signatures of Select BB-22 Isoquinoline Isomers
Isomer Attachment Position | UV λmax (nm) | Characteristic Mass Spectral Fragments |
---|---|---|
5-Isoquinoline | 217, 295 | m/z 377.2 → 230, 214, 186 |
8-Isoquinoline | 217, 295 | m/z 377.2 → 242, 214, 200 |
4-Isoquinoline | 264 | m/z 377.2 → 228, 214, 186 |
Differentiation of these isomers presents analytical challenges:
The structural rigidity imparted by the 5-position attachment influences three-dimensional conformation and potential receptor interactions, though pharmacological data remains limited for this specific isomer [4] [6].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3